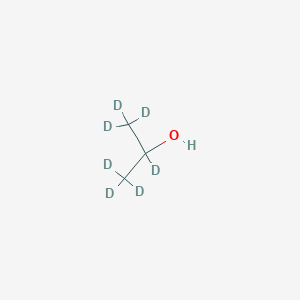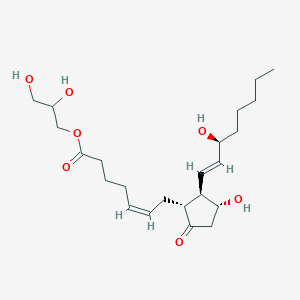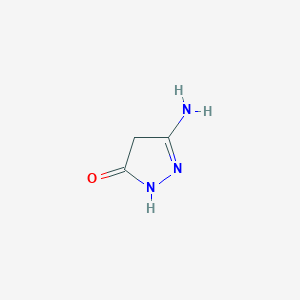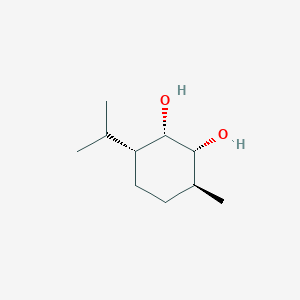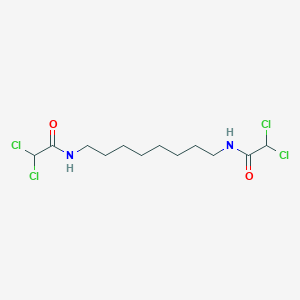![molecular formula C19H21FN2O2 B122955 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde CAS No. 933916-93-9](/img/structure/B122955.png)
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides, as mentioned in paper , includes the preparation of arylcarboxamides and their evaluation for binding at dopamine receptors. The synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives, as described in paper , involves Claisen Schmidt condensation followed by cyclization and Mannich’s reaction. These methods could potentially be adapted for the synthesis of 3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde by substituting the appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of phenylpiperazine derivatives is critical for their interaction with biological targets. The presence of a fluorophenyl group, as seen in the compounds studied in papers and , suggests that the incorporation of fluorine atoms can enhance the binding affinity to certain receptors due to the electronegativity and size of the fluorine atom. The methoxy group in the benzaldehyde moiety could also influence the electronic properties of the compound, potentially affecting its pharmacological profile.
Chemical Reactions Analysis
The chemical reactivity of phenylpiperazine derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a carboxamide linker in the compounds studied in paper is crucial for maintaining selectivity for the dopamine D3 receptor. The modification of this linker can dramatically alter the binding affinity and selectivity of the compounds. Similarly, the introduction of a methoxy group in the benzaldehyde portion of the molecule could affect its reactivity in subsequent chemical transformations or metabolic processes in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylpiperazine derivatives are determined by their molecular structure. The presence of polar functional groups, such as the carbonyl group in the carboxamide linker, can influence the solubility and overall pharmacokinetic profile of these compounds. The introduction of a methoxy group can also affect the lipophilicity of the molecule, which is an important factor in drug design for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. The binding affinities of these compounds to their respective targets, as well as their selectivity profiles, are key characteristics that are evaluated during the drug development process.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Potential
Synthetic Approaches : The synthesis of related compounds, such as vanillin (4-hydroxy-3-methoxybenzaldehyde), showcases the importance of benzaldehyde derivatives in pharmaceutical, perfumery, and food flavoring industries. A more practical and promising synthesis method for such compounds has been proposed, highlighting their broad applicability (Tan Ju & Liao Xin, 2003).
Pharmacological Actions : Arylcycloalkylamines, including phenyl piperidines and piperazines, are noted for their roles in several antipsychotic agents. Studies have shown that arylalkyl substituents can enhance the binding affinity at D2-like receptors, indicating the potential of such compounds in treating neuropsychiatric disorders (D. Sikazwe et al., 2009).
DNA Binding and Topoisomerase Inhibition : Hoechst 33258 and its analogues, which share structural similarities with the given compound, are known for their strong binding to the minor groove of double-stranded B-DNA. These compounds are used in various biological applications, including as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design (U. Issar & R. Kakkar, 2013).
Therapeutic Applications and Drug Development
Dopamine D2 Receptor Ligands : The development of D2 receptor ligands for treating neuropsychiatric disorders like schizophrenia and Parkinson's disease highlights the significance of compounds with similar structural features. The typical pharmacophore for high D2R affinity includes aromatic moieties, cyclic amines, and lipophilic fragments, demonstrating the importance of such structural elements in medicinal chemistry (Radomír Jůza et al., 2022).
Piperazine Derivatives in Drug Discovery : Piperazine, a core structural component, is vital for the design of drugs with various therapeutic uses, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory properties. The flexibility of the piperazine scaffold allows for the discovery of drug-like elements, emphasizing the potential for further therapeutic investigations (A. Rathi et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19-7-6-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-2-4-17(18)20/h2-7,12,14H,8-11,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESWFMZACPWZCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

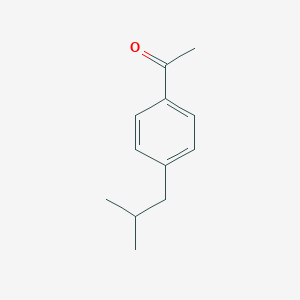
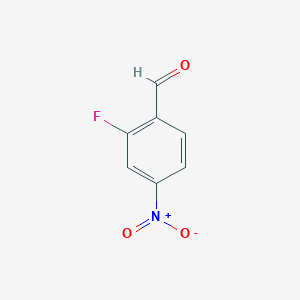
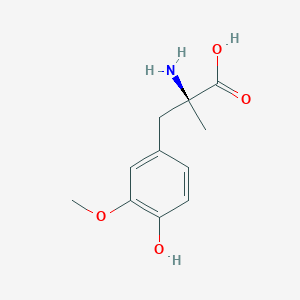
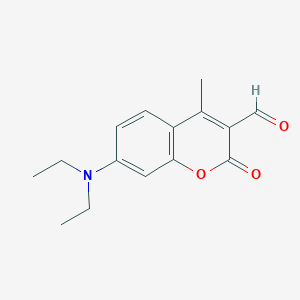
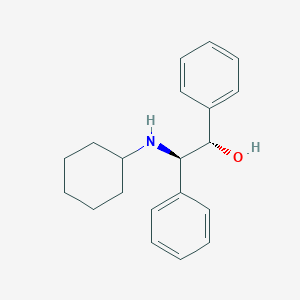
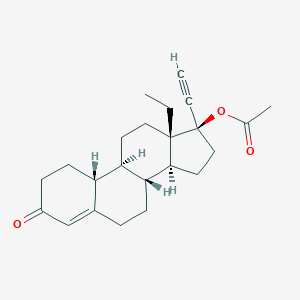
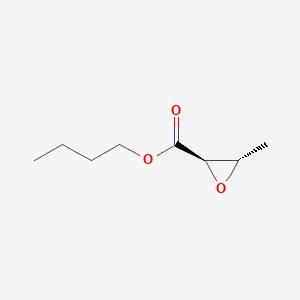
![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)
